N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride
Overview
Description
N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C16H28Cl2N2 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution reactions, which are fundamental to understanding the chemical behavior of complex organic compounds, including potentially n-Benzyl-n-ethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride. This study provides insights into the reaction mechanisms that could be relevant to synthesizing or modifying similar compounds (Pietra & Vitali, 1972).
Metabolism of Arylpiperazine Derivatives
Caccia (2007) discusses the disposition and metabolism of arylpiperazine derivatives, which are structurally related to n-Benzyl-n-ethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride. This review highlights the importance of understanding the metabolic pathways and pharmacokinetics of such compounds, which can have implications for their therapeutic use and potential as drug candidates (Caccia, 2007).
Novel Brominated Flame Retardants
A review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants emphasizes the environmental and toxicological considerations relevant to chemical compounds used in consumer goods. While not directly related to n-Benzyl-n-ethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride, this research contextually enriches the understanding of the safety and environmental impact assessments required for chemical compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Parabens in Aquatic Environments
The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments is relevant for understanding the environmental persistence and potential ecological impacts of synthetic compounds, including those structurally similar to n-Benzyl-n-ethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride. This research underscores the importance of assessing the environmental footprint of chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-piperidin-2-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-2-18(14-15-8-4-3-5-9-15)13-11-16-10-6-7-12-17-16;;/h3-5,8-9,16-17H,2,6-7,10-14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNWEXKNFSCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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